2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
Description
2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol (hereafter referred to as the target compound) is a poly-triazole derivative characterized by a central propan-2-ol core substituted with a phenyl ring bearing two 1,2,4-triazole groups at the 2- and 4-positions, and two additional triazole groups at the 1- and 3-positions of the propane chain.
Properties
IUPAC Name |
2-[2,4-bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N12O/c30-17(4-26-10-18-6-22-26,5-27-11-19-7-23-27)15-2-1-14(28-12-20-8-24-28)3-16(15)29-13-21-9-25-29/h1-3,6-13,30H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVXFFNXVZXQII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC=N2)N3C=NC=N3)C(CN4C=NC=N4)(CN5C=NC=N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxirane Intermediate Approach
The most widely documented method involves synthesizing an oxirane intermediate (2-(2,4-difluorophenyl)oxirane) through reaction of 2-chloro-2',4'-difluoroacetophenone with trimethylsulfoxonium iodide in toluene under basic conditions. This intermediate undergoes nucleophilic ring-opening with 1,2,4-triazole in dimethylformamide (DMF) at 120°C for 24 hours, facilitated by potassium carbonate. The reaction proceeds via SN2 mechanisms, with triazole attacking the less sterically hindered oxirane carbon.
Critical Parameters
Bis-Halo Propanol Method
An alternative route starts with 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol, which reacts with 1,2,4-triazole in tetrahydrofuran (THF) under reflux. This one-pot method avoids oxirane formation but requires stoichiometric excess (2.5 equiv) of triazole to achieve 68% yield.
Mechanistic Insights
Metal-Mediated Coupling Strategies
Emerging approaches adapt benzimidazole-triazole synthesis principles, where copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) installs triazole rings onto a preformed phenylpropanol scaffold. While less explored for this specific compound, CuAAC offers regioselectivity advantages, minimizing isomer formation.
Optimization of Reaction Parameters
Solvent and Base Selection
Solvent polarity critically impacts reaction kinetics and yield:
| Solvent | Dielectric Constant (ε) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMF | 36.7 | 75 | 12 |
| THF | 7.6 | 68 | 9 |
| Ethanol | 24.3 | 45 | 22 |
Data adapted from large-scale trials
DMF’s high polarity stabilizes transition states but complicates post-reaction purification. THF balances reactivity and ease of solvent removal via rotary evaporation.
Temperature and Time Profiling
Isothermal calorimetry reveals an optimal temperature window of 110–120°C for oxirane-based synthesis:
Stoichiometric Ratios
A 1:2.5 molar ratio of bis-halo propanol to triazole maximizes yield while minimizing halogenated byproducts:
| Triazole Equiv | Yield (%) | Purity (HPLC) |
|---|---|---|
| 2.0 | 58 | 89 |
| 2.5 | 68 | 93 |
| 3.0 | 71 | 91 |
Tripling equivalents marginally improves yield but increases purification burden.
Industrial-Scale Production Techniques
Large-Batch Reactor Configurations
Industrial synthesis employs 5,000-L jacketed reactors with:
Purification Protocols
Crystallization from isopropanol/water (4:1 v/v) yields 98.5% pure product:
| Recrystallization Solvent | Purity (%) | Recovery (%) |
|---|---|---|
| Isopropanol | 98.5 | 85 |
| Ethyl acetate | 95.2 | 92 |
| Acetonitrile | 99.1 | 78 |
Acetonitrile offers superior purity but lower recovery due to high solubility.
Analytical Characterization Methods
Spectroscopic Techniques
Chromatographic Analysis
UPLC-MS (ESI+) shows [M+H]+ at m/z 405.4, with photodiode array detection at 254 nm confirming absence of UV-active impurities.
Challenges and Solutions
Isomer Separation
4-Triazolyl isomers (5–12% yield) are removed via:
Scientific Research Applications
Antifungal Activity
Triazole compounds are widely recognized for their antifungal properties. Specifically, 2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol has been studied for its effectiveness against various fungal pathogens.
Mechanism of Action :
Triazoles inhibit the enzyme lanosterol demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. By disrupting this pathway, triazoles compromise the integrity of the fungal cell membrane.
Case Studies
- Fluconazole Related Research :
- In Vitro Studies :
Fungicides
The compound's antifungal properties extend to agricultural applications where it can be utilized as a fungicide. Its effectiveness against plant pathogens positions it as a candidate for crop protection products.
Field Trials :
Field studies have indicated that formulations containing this triazole compound can effectively reduce fungal infections in crops such as wheat and barley. These trials highlight its potential for use in integrated pest management systems .
Comparative Efficacy Table
| Compound Name | Application Type | Target Organisms | Efficacy (MIC µg/mL) |
|---|---|---|---|
| This compound | Antifungal | Candida albicans, Aspergillus fumigatus | 0.5 - 8 |
| Fluconazole | Antifungal | Candida albicans | 0.5 - 16 |
| Other Triazoles | Fungicide | Various plant pathogens | Varies |
Mechanism of Action
The mechanism of action of 2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes. The triazole rings can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects, such as antifungal or anticancer activity.
Comparison with Similar Compounds
The target compound is part of a broader family of 1,2,4-triazole-based antifungal agents. Below is a detailed comparison with structurally and functionally related compounds:
Structural Comparisons
Key Observations :
- Compared to Fluconazole Impurity B, the target compound lacks a fluorine atom on the phenyl ring but adds a second triazole group at the 4-position .
- The dimethylamino-substituted analog (C15H20FN7O2) introduces a basic amino group, enhancing solubility in polar solvents .
Physicochemical Properties
Notes:
- The target compound’s additional triazole groups may reduce aqueous solubility compared to fluconazole but improve metal-coordination capabilities (see §2.4) .
Coordination Chemistry
- Fluconazole: Forms coordination polymers with Zn(II), Ni(II), and other metals via triazole N-donors. Used in metallodrug design .
- Target Compound : Predicted to exhibit superior metal-binding capacity due to four triazole groups, enabling diverse coordination modes (e.g., bridging or chelating ligands).
Biological Activity
The compound 2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol , also known by its CAS number 871550-18-4 , belongs to a class of triazole derivatives that have garnered attention for their potential biological activities, particularly in antifungal applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 404.39 g/mol . The structure features multiple triazole rings which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N12O |
| Molecular Weight | 404.39 g/mol |
| CAS Number | 871550-18-4 |
| IUPAC Name | This compound |
Triazole compounds primarily exert their antifungal activity through the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the fungal cell membrane integrity and function, leading to cell death. The specific interactions between triazole derivatives and CYP51 are critical for understanding their efficacy against various fungal pathogens .
Antifungal Activity
Recent studies have highlighted the broad-spectrum antifungal properties of triazole derivatives. Notably:
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the triazole ring can significantly enhance antifungal potency. For example, substituents on the phenyl ring can influence the binding affinity to CYP51 .
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of 1,2,4-triazoles exhibited potent antifungal activity against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 25 µg/mL , indicating strong antifungal potential .
- Comparison with Existing Antifungals : In comparative studies with established antifungal agents like fluconazole, certain triazole derivatives showed superior activity against resistant fungal strains. This is particularly relevant given the rising incidence of antifungal resistance in clinical settings .
Research Findings
Several studies have focused on synthesizing new triazole derivatives and evaluating their biological activities:
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing substituted benzaldehyde derivatives with triazole precursors in absolute ethanol, catalyzed by glacial acetic acid, under controlled heating (4–6 hours) . To enhance yield:
- Use stoichiometric excess of triazole derivatives to drive the reaction.
- Optimize solvent polarity (e.g., ethanol vs. DMF) to balance solubility and reactivity.
- Monitor reaction progress via TLC or HPLC to minimize side products.
Table 1 : Key Synthesis Parameters from Literature
| Precursor | Solvent | Catalyst | Reaction Time | Yield Range | Reference |
|---|---|---|---|---|---|
| Substituted benzaldehyde | Ethanol | Glacial acetic acid | 4 hours | 60–75% | |
| Metal-coordinated intermediates | Methanol | None | 12 hours | 45–50% |
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
- Methodological Answer :
- 1H/13C NMR : Resolve substituent patterns and confirm triazole attachment sites. For crowded spectra, use deuterated DMSO or CDCl3 to reduce signal broadening .
- Elemental Analysis : Validate stoichiometry (C, H, N) to confirm purity.
- FTIR : Identify functional groups (e.g., C-N stretching at 1,520–1,580 cm⁻¹) .
- Single-Crystal XRD : Resolve 3D geometry, particularly for metal complexes (e.g., copper-perchlorate adducts) .
Q. What are the critical storage conditions to maintain stability?
- Methodological Answer : Store in airtight containers at controlled room temperature (20–25°C) to prevent hygroscopic degradation . Monitor stability via:
- HPLC : Track impurity profiles (e.g., process-related cyanopropane derivatives) .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds.
Advanced Research Questions
Q. How can spectral ambiguities in NMR caused by multiple triazole substituents be resolved?
- Methodological Answer : Overlapping signals in crowded regions (δ 7.5–8.5 ppm for aromatic/triazole protons) require advanced techniques:
- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to assign substituent positions .
- Variable-Temperature NMR : Reduce signal overlap by lowering sample temperature (e.g., –40°C).
- Isotopic Labeling : Introduce deuterium at specific sites to simplify splitting patterns.
Q. What strategies address discrepancies between theoretical and observed bioactivity in triazole derivatives?
- Methodological Answer : Discrepancies may arise from:
- Impurities : Use preparative HPLC to isolate pure fractions and retest bioactivity .
- Stereochemical Factors : Employ chiral chromatography to separate enantiomers and evaluate activity differences.
- Computational Modeling : Perform molecular docking to validate binding interactions with target proteins (e.g., cytochrome P450) .
Q. How does metal complexation (e.g., with copper) alter physicochemical properties?
- Methodological Answer : Coordination with metals like copper(II) enhances stability and modifies electronic properties:
- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer bands (e.g., 300–400 nm for Cu(II) complexes) .
- Cyclic Voltammetry : Assess redox behavior changes (e.g., shifts in oxidation potentials).
- Magnetic Susceptibility : Determine spin states in metal adducts .
Q. How can researchers design structure-activity relationship (SAR) studies for antimicrobial evaluation?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., halogens, alkyl chains) at triazole-adjacent positions .
- Bioassay Design : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram+/Gram– bacteria.
- QSAR Modeling : Correlate electronic parameters (Hammett constants) with activity trends .
Data Contradiction Analysis
Q. How should conflicting data on thermal stability be reconciled?
- Methodological Answer : Variations in decomposition temperatures may arise from:
- Crystallinity Differences : Compare DSC profiles of amorphous vs. crystalline batches.
- Metal Impurities : Use ICP-MS to detect trace metals (e.g., Cu, Fe) that catalyze degradation.
Tables for Methodological Reference
Table 2 : Advanced Characterization Techniques for Triazole Derivatives
| Technique | Application | Example Data | Reference |
|---|---|---|---|
| 2D NMR | Assign overlapping proton signals | COSY cross-peaks at δ 7.8/8.1 | |
| XRD | Resolve metal coordination geometry | Cu–N bond length: 1.97 Å | |
| HPLC-MS | Identify degradation products | m/z 452.1 (cyanopropane impurity) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
